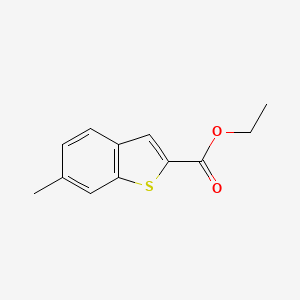

Ethyl 6-methyl-1-benzothiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-5-4-8(2)6-10(9)15-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWHNNNICNHLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research has indicated that EMBC exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 18 |

| Escherichia coli | 64 µg/mL | 15 |

| Bacillus subtilis | 32 µg/mL | 20 |

These results suggest that EMBC could serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria.

2. Anticancer Activity

EMBC has also been investigated for its anticancer properties. A notable study focused on breast cancer cells (MDA-MB-231) demonstrated that EMBC could induce apoptosis, leading to decreased cell viability. The mechanisms involved include:

- Inhibition of Cell Proliferation : Significant reduction in viable cell counts was observed post-treatment.

- Induction of Apoptosis : Flow cytometry revealed an increased percentage of apoptotic cells after exposure to EMBC.

- Mechanistic Insights : Western blot analysis indicated increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

The findings underscore the potential of EMBC as a lead compound for developing anticancer therapies targeting breast cancer .

Synthetic Applications

1. Building Block in Organic Synthesis

EMBC serves as an essential building block in synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : EMBC can be utilized in copper-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds essential for synthesizing complex natural products .

- Functionalization : The presence of the carboxylate group enables further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study published in the International Journal of Pharmaceutical Sciences Review and Research, EMBC was evaluated alongside other benzothiophene derivatives for its antimicrobial activity. The study concluded that EMBC exhibited moderate to good activity against several bacterial strains, supporting its potential use in pharmaceutical formulations aimed at combating bacterial infections.

Case Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of EMBC revealed its ability to activate apoptotic pathways in cancer cells. The study utilized various assays to confirm the compound's efficacy and elucidate its mechanism of action, highlighting its potential role as an anticancer agent .

Mechanism of Action

The mechanism by which Ethyl 6-methyl-1-benzothiophene-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-methyl-5-nitro-1-benzothiophene-2-carboxylate

- Substituents: Nitro (-NO₂) at position 5, methyl (-CH₃) at position 6.

- Molecular Formula: C₁₂H₁₁NO₄S

- Molar Mass : 281.29 g/mol (calculated).

- Key Differences: The nitro group is strongly electron-withdrawing, reducing electron density in the aromatic system and increasing reactivity toward nucleophilic attack.

Ethyl 6-chloro-1-benzothiophene-2-carboxylate

- Substituents : Chlorine (-Cl) at position 6.

- Molecular Formula : C₁₁H₉ClO₂S

- Molar Mass : 240.71 g/mol .

- Key Differences :

- Chlorine’s inductive electron-withdrawing effect contrasts with methyl’s electron-donating nature, altering electronic distribution.

- Lower molar mass compared to the methyl-substituted analog (220.28 vs. 240.71 g/mol) reflects substitution of CH₃ with lighter Cl.

Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate

- Substituents : Chlorine at position 3, methyl at position 6.

- Molecular Formula : C₁₂H₁₁ClO₂S

- Molar Mass : 254.73 g/mol .

- Key Differences :

- Dual substitution introduces steric hindrance and electronic modulation.

- Increased molar mass (vs. target compound) due to added Cl.

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Substituents: Amino (-NH₂) at position 2, bulky 1,1-dimethylpropyl at position 6; partially saturated ring.

- Molecular Formula: C₁₈H₂₇NO₂S

- Molar Mass : 321.48 g/mol (calculated).

- Key Differences: Saturation of the benzothiophene ring reduces aromaticity, impacting conjugation and stability.

Structural and Functional Analysis

Physicochemical Properties

Biological Activity

Ethyl 6-methyl-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

1. Synthesis of Ethyl 6-Methyl-1-benzothiophene-2-carboxylate

The synthesis of ethyl 6-methyl-1-benzothiophene-2-carboxylate typically involves the reaction of 6-methylbenzothiophene with ethyl chloroacetate under basic conditions. The reaction conditions often include:

- Reagents : Ethyl chloroacetate, base (e.g., sodium ethoxide)

- Solvent : Anhydrous conditions, often using organic solvents like toluene or dioxane

- Temperature : Reflux conditions for several hours

This synthetic route allows for the introduction of the ethyl ester group at the carboxylic acid position, crucial for enhancing solubility and biological activity.

2.1 Antimicrobial Activity

Ethyl 6-methyl-1-benzothiophene-2-carboxylate has been evaluated for its antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating significant antibacterial activity, particularly against methicillin-resistant strains .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Ethyl 6-methyl-1-benzothiophene-2-carboxylate | Staphylococcus aureus | 4 |

2.2 Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cell lines (e.g., A549 adenocarcinomic human alveolar basal epithelial cells) demonstrated that ethyl 6-methyl-1-benzothiophene-2-carboxylate exhibited low cytotoxic effects at concentrations up to 128 µg/mL. This suggests a favorable therapeutic index, making it a candidate for further development in anticancer therapies .

The biological activity of ethyl 6-methyl-1-benzothiophene-2-carboxylate is believed to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other benzothiophene derivatives, it may disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Metabolic Pathways : The compound may interfere with key metabolic pathways in bacteria, although specific pathways remain to be elucidated.

4. Case Studies and Research Findings

A notable study involved the screening of a series of benzothiophene derivatives, including ethyl 6-methyl-1-benzothiophene-2-carboxylate, which led to the identification of multiple hits with varying degrees of activity against Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicated that modifications at the benzothiophene core significantly influenced biological activity .

5. Conclusion

Ethyl 6-methyl-1-benzothiophene-2-carboxylate shows promising biological activity, particularly as an antibacterial agent against resistant strains of bacteria. Its low cytotoxicity in mammalian cell lines further supports its potential as a therapeutic agent. Future research should focus on elucidating its mechanisms of action and exploring its efficacy in vivo.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 6-methyl-1-benzothiophene-2-carboxylate typically involves:

- Formation of the benzothiophene ring system via cyclization reactions starting from appropriately substituted halobenzaldehydes or benzoyl derivatives.

- Introduction of the carboxylate group at the 2-position, often through carbonylation or carboxylation reactions.

- Esterification to form the ethyl ester at the carboxylic acid site.

- Specific methyl substitution at the 6-position on the benzothiophene ring.

Preparation of 2-Benzothiophenecarboxylic Acid Derivatives

A foundational step is the preparation of 2-benzothiophenecarboxylic acids, which can be converted to the ethyl ester form.

Key Method (WO1999047510A2 Patent):

- Step 1: React a 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde) with an alkyl mercaptan or mercaptoacetic acid salt in the presence of an aqueous alkali metal hydroxide solution (e.g., potassium hydroxide) and optionally a phase transfer catalyst.

- Step 2: Cyclize the intermediate at elevated temperatures (110–140°C) under pressure (10–30 psi) to form the benzothiophene-2-carboxylic acid alkali metal salt.

- Step 3: Acidify with a mineral acid (e.g., HCl) to yield the free benzothiophene-2-carboxylic acid.

This process is efficient with yields up to 92% and can accommodate various substitutions on the benzaldehyde ring, including methyl groups at the 6-position.

| Reaction Parameter | Typical Conditions |

|---|---|

| Halobenzaldehyde | 2-chlorobenzaldehyde or substituted analogs |

| Alkali metal hydroxide | 10-15% aqueous KOH or NaOH |

| Temperature | 114–140°C |

| Pressure | 10–30 psi |

| Reaction Time | 1–5 hours |

| Phase Transfer Catalyst | Optional (e.g., tetrabutylammonium bromide) |

| Acidification | Mineral acid (HCl, H2SO4) |

| Yield | Up to 92% |

Direct Synthesis of Ethyl 6-methylbenzothiophene-2-carboxylate

Method via Condensation with Ethyl Thioglycolate (Adapted from PMC8773820):

- Under an inert nitrogen atmosphere, 4-substituted-2-fluorobenzaldehyde (with methyl substitution at the 6-position equivalent) is reacted with ethyl thioglycolate and a base such as triethylamine or potassium carbonate.

- The reaction is conducted in anhydrous solvents like DMSO or DMF at moderate temperatures (60–80°C) for 2 hours, followed by stirring at room temperature overnight.

- The reaction mixture is then poured into ice water to precipitate the product, which is filtered, washed, and dried.

- This method allows direct formation of ethyl 6-substituted benzothiophene-2-carboxylates with good purity and yield.

| Reagent | Amount (equiv.) | Solvent | Temperature | Time |

|---|---|---|---|---|

| 4-chloro-2-fluorobenzaldehyde | 1 eq | DMSO or DMF | 60–80°C | 2 h + overnight |

| Ethyl thioglycolate | 1.1–1.2 eq | |||

| Base (Et3N or K2CO3) | 1.1–3 eq |

Palladium-Catalyzed Carbonylation Approach

Although primarily reported for benzothiophene-3-carboxylates, palladium-catalyzed carbonylation methods provide an alternative for ester formation on benzothiophene cores and could be adapted for 2-carboxylates.

- Starting from 2-(phenylethynyl)phenyl sulfane derivatives, the reaction is conducted in alcohol solvents (e.g., ethanol) under CO pressure (up to 32 atm) and elevated temperatures (80–100°C).

- Palladium catalysts with iodide additives facilitate carbonylation and cyclization to form the benzothiophene carboxylate esters.

- The method yields high purity esters after chromatographic purification.

Summary of Comparative Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halobenzaldehyde + Mercaptoacetic acid (WO1999047510A2) | 2-halobenzaldehyde, mercaptoacetic acid | Alkali hydroxide, phase transfer catalyst, heat, pressure | High yield, scalable | Requires pressure vessel, multiple steps |

| Ethyl thioglycolate condensation (PMC8773820) | 4-substituted-2-fluorobenzaldehyde, ethyl thioglycolate | Base (Et3N or K2CO3), DMSO/DMF, 60–80°C | Direct ester formation, mild conditions | Requires inert atmosphere, long reaction time |

| Pd-catalyzed carbonylation (ACS JOC 2022) | 2-(phenylethynyl)phenyl sulfane derivatives | Pd catalyst, CO pressure, alcohol solvent | High purity, catalytic | Specialized equipment, CO handling |

Research Findings and Notes

- The halobenzaldehyde route is well-documented for producing benzothiophene-2-carboxylic acids and their esters, with flexibility in substituent patterns including methyl groups at the 6-position.

- The condensation with ethyl thioglycolate is a milder, one-pot method that directly yields ethyl esters, useful for 6-methyl substitution.

- Palladium-catalyzed carbonylation is an advanced method offering high selectivity and yields but requires specialized equipment and handling of CO gas.

- Purification typically involves precipitation, filtration, and recrystallization or chromatography depending on the method.

- Yields reported range from moderate to high (70–92%), with reaction times from a few hours to overnight.

Q & A

Q. What synthetic methodologies are commonly employed for preparing ethyl 6-methyl-1-benzothiophene-2-carboxylate?

The synthesis typically involves functionalizing the benzothiophene core. A standard approach includes:

- Bromination/Substitution : Introducing substituents (e.g., methyl groups) via electrophilic aromatic substitution under controlled conditions (e.g., H₂SO₄ as a catalyst) .

- Esterification : Reacting the carboxylic acid derivative with ethanol in the presence of acid catalysts (e.g., H₂SO₄) to form the ester .

- Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing time and improving yields compared to conventional heating .

Q. Example Optimization Table :

| Condition | Conventional Method | Microwave-Assisted |

|---|---|---|

| Reaction Time | 6–8 hours | 20–30 minutes |

| Yield | 60–70% | 85–90% |

| Purity | 90–95% | 95–98% |

Q. How is the molecular structure of ethyl 6-methyl-1-benzothiophene-2-carboxylate validated?

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles. Tools like SHELX and WinGX are used for refinement.

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s formalism) identifies patterns in crystal packing .

Q. Key Structural Parameters :

| Bond (Å) | Angle (°) | Torsion (°) |

|---|---|---|

| C-S: 1.72 | C-C-S: 112.3 | Ring puckering: 5.2 |

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for benzothiophene derivatives?

- Structure Validation Tools : Use checkCIF/PLATON to identify outliers in geometric parameters (e.g., bond angles deviating >3σ from norms).

- Twinned Data Refinement : SHELXL can model twinning ratios for high-symmetry crystals.

- Hydrogen Bond Reassessment : Compare experimental data with DFT-calculated hydrogen bond energies to resolve packing discrepancies .

Case Study : A study on ethyl 6-(4-chlorophenyl) derivatives revealed a 0.05 Å deviation in C=O bond lengths between SCXRD and DFT; this was attributed to crystal packing stresses .

Q. What advanced strategies optimize reaction conditions for high-purity ethyl 6-methyl-1-benzothiophene-2-carboxylate?

- Continuous Flow Reactors : Improve reproducibility and scalability by maintaining consistent temperature/pressure .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance regioselectivity during substitution.

- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

Q. Example Catalyst Performance :

| Catalyst | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| AlCl₃ | 82 | 95 | <5% |

| FeCl₃ | 75 | 90 | 10% |

Q. How do computational methods aid in understanding the biological activity of benzothiophene derivatives?

- Molecular Docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock/Vina.

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. bromo groups) with bioactivity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge distribution .

Q. Example Docking Results :

| Target | Binding Energy (kcal/mol) | Interaction Site |

|---|---|---|

| COX-2 | -9.2 | Hydrophobic pocket |

| EGFR Kinase | -8.7 | ATP-binding domain |

Methodological Considerations

Q. What analytical techniques are critical for characterizing synthetic intermediates?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group position).

- HPLC-MS : Detects impurities and quantifies yield.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage recommendations.

Q. How can researchers address low yields in esterification steps?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.